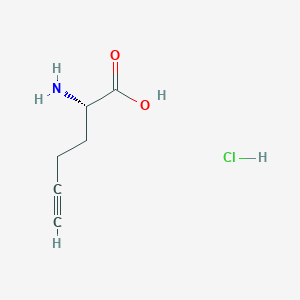![molecular formula C19H21N5S B2938967 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole CAS No. 2380088-58-2](/img/structure/B2938967.png)
2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用機序
The mechanism of action of 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole is complex and not fully understood. It is known to be metabolized into MPP+ (1-methyl-4-phenylpyridinium), which is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. This leads to a decrease in dopamine levels, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole has a range of biochemical and physiological effects, including the destruction of dopaminergic neurons, the reduction of dopamine levels, and the induction of oxidative stress. It has also been shown to affect the function of other neurotransmitters, such as serotonin and norepinephrine.
実験室実験の利点と制限
The advantages of using 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole in laboratory experiments include its well-established mechanism of action and its ability to selectively destroy dopaminergic neurons. This makes it a valuable tool in the study of Parkinson's disease and other neurological disorders. However, the use of 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole is also limited by its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are many potential future directions for the study of 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole, including the development of new drugs that can target the dopaminergic system without causing neurotoxicity. Other areas of research include the use of 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole as a tool for studying the effects of drugs on the central nervous system, as well as its potential applications in the study of addiction and other neurological disorders.
In conclusion, 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole is a promising compound that has been extensively studied for its potential applications in scientific research. Its well-established mechanism of action and range of biochemical and physiological effects make it a valuable tool in the study of Parkinson's disease and other neurological disorders. However, the potential toxicity of 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole and the need for careful handling and disposal must be taken into account when using this compound in laboratory experiments.
合成法
2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole can be synthesized using a variety of methods, including the reaction of 2-methyl-4-bromo-1,3-thiazole with 4-(6-phenylpyridazin-3-yl)piperazine in the presence of a palladium catalyst. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
科学的研究の応用
2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole has been shown to have dopaminergic neurotoxicity, which has made it a valuable tool in the study of Parkinson's disease. It has also been used to study the effects of various drugs on the central nervous system, including the potential for addiction and abuse.
特性
IUPAC Name |
2-methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5S/c1-15-20-17(14-25-15)13-23-9-11-24(12-10-23)19-8-7-18(21-22-19)16-5-3-2-4-6-16/h2-8,14H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWZHWUOSDNMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-furyl)-1-methylpropyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2938884.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2938885.png)


![N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2938891.png)


![2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde](/img/structure/B2938897.png)
![Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2938899.png)
![7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B2938900.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938901.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2938903.png)

![6-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2938905.png)